molecular formula C5H3BrN2O3 B1502565 2-Bromo-6-hydroxy-3-nitropyridine CAS No. 623563-76-8

2-Bromo-6-hydroxy-3-nitropyridine

Cat. No. B1502565
CAS RN: 623563-76-8
M. Wt: 218.99 g/mol
InChI Key: RCFCOAZLLFZYKI-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxy-3-nitropyridine is a derivative of pyridine . It has a molecular formula of C5H3BrN2O3 .


Synthesis Analysis

The synthesis of 2-Bromo-6-hydroxy-3-nitropyridine can be achieved from 3-nitropyridine-2-amine . A process for the preparation of nitropyridine derivatives has been disclosed in a patent . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-hydroxy-3-nitropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-hydroxy-3-nitropyridine is 202.99 g/mol . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Synthesis of Novel Compounds

“2-Bromo-6-hydroxy-3-nitropyridine” can be used in the synthesis of novel compounds. For instance, it can be used to synthesize “3-nitropyridine-2-carbonitrile”, “pyrrolo[3,2-b]pyridine”, and "3-(hetero)arylated phenothiazines" .

Production of Nitropyridines

Nitropyridines are important in various fields of chemistry. The compound “2-Bromo-6-hydroxy-3-nitropyridine” could potentially be used in the synthesis of nitropyridines .

Development of Potent Inhibitors

Compounds similar to “2-Bromo-6-hydroxy-3-nitropyridine”, such as “3-Hydroxy-2-nitropyridine”, have been used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . This suggests that “2-Bromo-6-hydroxy-3-nitropyridine” could also be used in similar applications.

Research in Organic Chemistry

The compound can be used in research related to organic chemistry, particularly in studies involving reaction mechanisms. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .

Studies on Substitution Reactions

“2-Bromo-6-hydroxy-3-nitropyridine” could be used in studies on substitution reactions. For instance, 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .

Mass Spectrometry Studies

The compound could be used in mass spectrometry studies. For example, 2-Hydroxy-3-nitropyridine, a compound similar to “2-Bromo-6-hydroxy-3-nitropyridine”, has been studied using mass spectrometry .

Safety and Hazards

2-Bromo-6-hydroxy-3-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

6-bromo-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFCOAZLLFZYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677205
Record name 6-Bromo-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-hydroxy-3-nitropyridine

CAS RN

623563-76-8
Record name 6-Bromo-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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